molecular formula C10H7NO5S B14663249 2-Nitronaphthalene-1-sulfonic acid CAS No. 50855-38-4

2-Nitronaphthalene-1-sulfonic acid

Cat. No.: B14663249
CAS No.: 50855-38-4
M. Wt: 253.23 g/mol
InChI Key: WPFCHJIUEHHION-UHFFFAOYSA-N
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Description

2-Nitronaphthalene-1-sulfonic acid is an organic compound derived from naphthalene. It is characterized by the presence of both nitro and sulfonic acid functional groups attached to the naphthalene ring. This compound is primarily used in the production of dyes and pigments due to its ability to undergo various chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-nitronaphthalene-1-sulfonic acid typically involves the sulfonation of naphthalene followed by nitration. The process begins with the sulfonation of naphthalene using concentrated sulfuric acid at elevated temperatures to produce naphthalene-1-sulfonic acid. This intermediate is then subjected to nitration using a mixture of nitric acid and sulfuric acid to yield this compound .

Industrial Production Methods: In an industrial setting, the production of this compound follows similar steps but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous reactors and advanced separation techniques helps in achieving efficient production.

Chemical Reactions Analysis

Types of Reactions: 2-Nitronaphthalene-1-sulfonic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as iron powder and hydrochloric acid are used.

    Substitution: Reagents like halogens and alkylating agents in the presence of catalysts are employed.

Major Products:

    Oxidation: Quinones.

    Reduction: Aminonaphthalenesulfonic acids.

    Substitution: Various substituted naphthalene derivatives.

Scientific Research Applications

2-Nitronaphthalene-1-sulfonic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-nitronaphthalene-1-sulfonic acid involves electrophilic aromatic substitution reactions. The nitro group acts as an electron-withdrawing group, making the aromatic ring more susceptible to nucleophilic attack. This property is exploited in various chemical transformations to produce desired products .

Comparison with Similar Compounds

  • Naphthalene-1-sulfonic acid
  • Naphthalene-2-sulfonic acid
  • 1-Nitronaphthalene
  • 2-Nitronaphthalene

Comparison: 2-Nitronaphthalene-1-sulfonic acid is unique due to the presence of both nitro and sulfonic acid groups on the naphthalene ring. This dual functionality allows it to participate in a wider range of chemical reactions compared to its analogs, making it a valuable intermediate in the synthesis of complex organic molecules .

Properties

CAS No.

50855-38-4

Molecular Formula

C10H7NO5S

Molecular Weight

253.23 g/mol

IUPAC Name

2-nitronaphthalene-1-sulfonic acid

InChI

InChI=1S/C10H7NO5S/c12-11(13)9-6-5-7-3-1-2-4-8(7)10(9)17(14,15)16/h1-6H,(H,14,15,16)

InChI Key

WPFCHJIUEHHION-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2S(=O)(=O)O)[N+](=O)[O-]

Origin of Product

United States

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